3-Hydroxyvalproic acid

Description

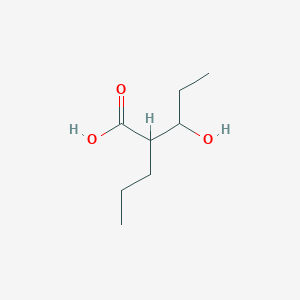

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPFTSMZBSRZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974384 | |

| Record name | 3-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-84-9 | |

| Record name | 3-Hydroxyvalproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-valproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-VALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Metabolic History of 3-Hydroxyvalproic Acid: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyvalproic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug valproic acid, was first identified in the mid-1980s through in vitro studies on drug metabolism. Its discovery was a pivotal moment in understanding the complex biotransformation of valproic acid, revealing a metabolic pathway distinct from the previously assumed beta-oxidation. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways associated with this compound. It includes detailed experimental protocols from seminal studies, quantitative data on its formation, and diagrams of the key metabolic processes, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Valproic acid (VPA), first synthesized in 1882 by Beverly S. Burton, was initially used as an organic solvent. Its pharmacological properties were discovered serendipitously in 1963 by Pierre Eymard, leading to its development as a major antiepileptic drug.[1] The subsequent extensive use of VPA prompted detailed investigations into its metabolism to better understand its therapeutic and toxic effects. While glucuronidation and mitochondrial β-oxidation were identified as major metabolic routes, the discovery of hydroxylated metabolites, including this compound (3-OH-VPA), unveiled the significant role of the cytochrome P-450 (CYP) enzyme system in VPA's biotransformation.

The Discovery of this compound

The seminal discovery of this compound as a metabolite of valproic acid can be attributed to the work of Rettenmeier and colleagues in 1986.[2] Their research demonstrated that the incubation of valproic acid with rat liver microsomes resulted in the formation of this compound, along with 4-hydroxyvalproic acid and 5-hydroxyvalproic acid.[2] This finding was crucial as it differentiated the origin of 3-OH-VPA from the mitochondrial β-oxidation pathway, which was previously the presumed route.[2]

-

The reaction required NADPH and molecular oxygen.[2]

-

The formation of the metabolites was suppressed by known inhibitors of cytochrome P-450.[2]

-

Pre-treatment of the rats with phenobarbital, a known inducer of CYP enzymes, stimulated the production of the hydroxylated metabolites.[2]

This initial research laid the groundwork for a deeper understanding of the oxidative metabolism of valproic acid and the specific enzymes involved.

The Metabolic Pathway of this compound Formation

The formation of this compound is a result of the ω-2 hydroxylation of valproic acid, a reaction catalyzed by cytochrome P-450 monooxygenases, primarily in the liver.[2] Subsequent research has identified specific CYP isoforms that contribute to this metabolic process. Notably, CYP2A6 and CYP3A5 have been implicated in the P-oxidation of valproic acid to form 3-OH-VPA. Other isoforms, such as CYP2C9 and CYP2B6, are also involved in the overall oxidative metabolism of VPA.[3]

The metabolic pathway can be visualized as a multi-step process involving the binding of valproic acid to the active site of a CYP enzyme, followed by an oxygenation reaction.

Quantitative Data from Early Metabolic Studies

| Parameter | Value | Species | Source |

| Substrate Concentration | 1 mM | Rat | Inferred from typical protocols |

| Microsomal Protein Conc. | 1-2 mg/mL | Rat | Inferred from typical protocols |

| Incubation Time | 10-30 min | Rat | Inferred from typical protocols |

| Incubation Temperature | 37 °C | Rat | Inferred from typical protocols |

| Key Enzyme System | Cytochrome P-450 | Rat | [2] |

| Required Cofactors | NADPH, O2 | Rat | [2] |

Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies of valproic acid metabolism and represent the standard procedures for in vitro microsomal assays and gas chromatography-mass spectrometry (GC-MS) analysis of the era.

In Vitro Incubation of Valproic Acid with Rat Liver Microsomes

This protocol outlines the general procedure used to demonstrate the formation of this compound from valproic acid in a laboratory setting.

Objective: To generate hydroxylated metabolites of valproic acid using rat liver microsomes.

Materials:

-

Rat liver microsomes (from control and phenobarbital-treated rats)

-

Valproic acid solution (e.g., 1 mM)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ice bath

-

Incubator/water bath (37°C)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (1-2 mg of protein/mL) in potassium phosphate buffer.

-

Add the valproic acid solution to the reaction mixture to a final concentration of 1 mM.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH generating system.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) with gentle shaking.

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) and placing the mixture on ice.

-

Extract the metabolites by vortexing the mixture followed by centrifugation to separate the organic and aqueous layers.

-

Carefully remove the organic layer containing the metabolites.

-

Evaporate the organic solvent under a stream of nitrogen.

-

The dried residue is then derivatized for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a typical method for the identification and quantification of this compound and other metabolites following the in vitro incubation.

Objective: To separate, identify, and quantify the metabolites of valproic acid.

Materials:

-

Derivatizing agent (e.g., a silylating agent like BSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for metabolite analysis (e.g., DB-1 or equivalent)

-

Helium (carrier gas)

-

Internal standard

Procedure:

-

Derivatization: Reconstitute the dried extract from the incubation with a derivatizing agent to create volatile derivatives of the metabolites suitable for GC analysis. Heat the mixture if necessary to ensure complete derivatization.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Set the GC oven temperature program to separate the metabolites based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire mass spectra over a specific mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the metabolites by integrating the peak areas of specific ions and comparing them to a calibration curve generated with known concentrations of the standards.

-

Conclusion

The discovery of this compound was a significant advancement in the study of drug metabolism, highlighting the important role of cytochrome P-450 enzymes in the biotransformation of valproic acid. This understanding has been critical for interpreting the drug's pharmacokinetic profile and for investigating the mechanisms of its therapeutic and adverse effects. The experimental approaches detailed in this guide, from in vitro microsomal assays to GC-MS analysis, remain fundamental techniques in the field of drug metabolism and toxicology. For researchers and professionals in drug development, a thorough understanding of the history and metabolic pathways of drugs like valproic acid and its metabolites is essential for the design of safer and more effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis Pathways of 3-Hydroxyvalproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer. The formation of 3-OH-VPA is a key aspect of VPA's complex metabolism, which primarily occurs in the liver. Understanding the synthesis pathways of this metabolite is crucial for several reasons. Firstly, the metabolic profile of VPA can influence its therapeutic efficacy and contribute to inter-individual variability in patient response. Secondly, some of VPA's metabolites have been implicated in its adverse effects, including hepatotoxicity. A thorough comprehension of 3-OH-VPA synthesis is therefore essential for the development of safer and more effective VPA derivatives and for optimizing its clinical use. This technical guide provides a detailed overview of the core synthesis pathways of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Synthesis Pathways of this compound

The biosynthesis of this compound from valproic acid proceeds through two primary metabolic routes: mitochondrial β-oxidation and cytochrome P450 (CYP)-mediated oxidation.[1] While glucuronidation is the major metabolic pathway for VPA overall, these two oxidative pathways are directly responsible for the formation of 3-OH-VPA.[1]

Mitochondrial β-Oxidation Pathway

The mitochondrial β-oxidation pathway, typically responsible for the catabolism of fatty acids, is a major route for VPA metabolism and a key contributor to the formation of 3-OH-VPA. This multi-step process occurs within the mitochondrial matrix.

The key enzymatic steps are as follows:

-

Activation of Valproic Acid: Valproic acid is first activated to its coenzyme A (CoA) thioester, valproyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase . Valproyl-CoA can inhibit certain mitochondrial enzymes, including succinate:CoA ligases, which may impact cellular energy metabolism.[2]

-

Dehydrogenation: Valproyl-CoA is then dehydrogenated to 2-ene-valproyl-CoA by short/branched chain acyl-CoA dehydrogenase (ACADSB) .[3][4] This enzyme is competitively inhibited by valproyl-CoA.[3]

-

Hydration: The subsequent hydration of 2-ene-valproyl-CoA is catalyzed by enoyl-CoA hydratase (crotonase, ECHS1) , which adds a hydroxyl group to the β-carbon, yielding 3-hydroxyvalproyl-CoA.[5][6][7][8]

-

Hydrolysis: Finally, 3-hydroxyvalproyl-CoA is hydrolyzed to This compound . While the specific hydrolase is not definitively identified in the provided results, this step releases the final product.

The following diagram illustrates the mitochondrial β-oxidation pathway leading to this compound.

References

- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. genecards.org [genecards.org]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

Biosynthesis of 3-Hydroxyvalproic Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid (VPA), a branched-chain fatty acid widely prescribed as an anticonvulsant and mood stabilizer. The biotransformation of VPA is complex, involving multiple enzymatic pathways. This technical guide provides a comprehensive overview of the biosynthesis of 3-OH-VPA in humans, focusing on the core biochemical reactions, enzymatic players, and regulatory mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this metabolic process.

The Core Biosynthetic Pathway

The primary route for the formation of 3-OH-VPA in humans is through the oxidation of the parent compound, valproic acid. This reaction is predominantly catalyzed by a specific subset of the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

Key Enzymes and Reactions

The biosynthesis of 3-OH-VPA from valproic acid is a hydroxylation reaction. The key enzymes identified as responsible for this metabolic step are:

-

Cytochrome P450 2A6 (CYP2A6): This is the principal enzyme responsible for the 3-hydroxylation of valproic acid.[1][2] Studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP2A6 is the most active catalyst for this specific reaction.[1]

-

Cytochrome P450 3A5 (CYP3A5): While CYP2A6 is the primary catalyst, CYP3A5 has also been shown to contribute to the formation of 3-OH-VPA, albeit to a lesser extent.

The reaction can be summarized as follows:

Valproic Acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This monooxygenase reaction introduces a hydroxyl group at the third carbon position of the valproic acid molecule.

Quantitative Data on Enzyme Kinetics

| Enzyme | Substrate/Inhibitor | Parameter | Value | Notes | Reference |

| CYP2A6 | Valproic Acid | Kᵢ (inhibition constant) | 9150 µM | Mechanism-based inhibition. | [3] |

| Valproic Acid | Kᵢₙₐ꜀ₜ (maximal rate of inactivation) | 0.048 min⁻¹ | Mechanism-based inhibition. | [3] | |

| CYP2C9 | Valproic Acid | Kᵢ (inhibition constant) | 600 µM | Competitive inhibition. | [3] |

| CYP2C19 | Valproic Acid | Kᵢ (inhibition constant) | 8553 µM | Mixed inhibition. | [3] |

| CYP3A4 | Valproic Acid | Kᵢ (inhibition constant) | 7975 µM | Competitive inhibition. | [3] |

Table 1: Summary of kinetic parameters for the interaction of valproic acid with various human cytochrome P450 enzymes.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to study the biosynthesis of this compound.

In Vitro Formation of this compound using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of valproic acid to 3-OH-VPA in a controlled in vitro setting.

Objective: To determine the formation of 3-OH-VPA from VPA in the presence of human liver microsomes and a co-factor regenerating system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Valproic acid solution (substrate)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Internal standard for analytical quantification

-

Quenching solution (e.g., cold acetonitrile (B52724) or methanol)

-

Incubator/water bath at 37°C

-

Centrifuge

-

Analytical instrument (GC-MS or LC-MS/MS)

Procedure:

-

Preparation: Thaw the human liver microsomes on ice. Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the master mix and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add the valproic acid solution to the pre-incubated microsome mixture to initiate the metabolic reaction. The final concentration of VPA should be within a relevant range for kinetic studies.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a volume of cold quenching solution containing the internal standard. This will precipitate the proteins and stop all enzymatic activity.

-

Sample Processing: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new tube or vial for analysis by GC-MS or LC-MS/MS to quantify the amount of 3-OH-VPA formed.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the derivatization and quantification of 3-OH-VPA in a biological matrix.

Objective: To accurately measure the concentration of 3-OH-VPA in samples from in vitro or in vivo studies.

Materials:

-

Sample containing 3-OH-VPA (e.g., supernatant from microsomal incubation, plasma, or urine)

-

Internal standard (e.g., a deuterated analog of 3-OH-VPA)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane - BSTFA + TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: To a known volume of the sample, add the internal standard.

-

Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and separating the organic layer. Repeat the extraction to ensure complete recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent. Heat the mixture (e.g., at 70-80°C) for a specified time to allow for the formation of the volatile trimethylsilyl (B98337) (TMS) derivative of 3-OH-VPA.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will detect and quantify the specific ions corresponding to the TMS-derivatized 3-OH-VPA and the internal standard.

-

Quantification: Generate a calibration curve using known concentrations of 3-OH-VPA and the internal standard. Use the peak area ratios of the analyte to the internal standard in the samples to determine the concentration of 3-OH-VPA.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Primary enzymatic pathway for the biosynthesis of this compound from Valproic Acid.

Transcriptional Regulation of CYP2A6

Caption: Transcriptional regulation of the CYP2A6 gene by key transcription factors.

Experimental Workflow for VPA Metabolite Identification

Caption: A generalized experimental workflow for the identification and quantification of VPA metabolites.

Conclusion

The biosynthesis of this compound in humans is a crucial aspect of the overall metabolism of valproic acid, primarily mediated by the CYP2A6 enzyme. Understanding the intricacies of this pathway, including the key enzymes, their regulation, and the experimental methods for their study, is vital for the development of safer and more effective therapeutic strategies involving valproic acid. Further research to elucidate the precise kinetic parameters of 3-OH-VPA formation will provide a more complete quantitative understanding of this important metabolic process.

References

- 1. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 2A6 in the Formation of 3-Hydroxyvalproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a widely prescribed anticonvulsant and mood-stabilizing drug with a complex metabolic profile. While the major routes of VPA metabolism are glucuronidation and mitochondrial β-oxidation, the cytochrome P450 (CYP) system plays a crucial, albeit minor, role, contributing to approximately 10% of its overall metabolism.[1] This pathway is of significant interest due to the formation of potentially pharmacologically active or toxic metabolites. Among the CYP enzymes, CYP2A6 has been identified as a key player in the formation of 3-hydroxyvalproic acid (3-OH-VPA), a notable metabolite of VPA.[2][3] This technical guide provides an in-depth overview of the role of CYP2A6 in 3-OH-VPA formation, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental pathways.

VPA Metabolism and the Significance of CYP2A6

The metabolism of VPA is extensive, leading to the formation of numerous metabolites, including 3-OH-VPA, 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA.[4][5] The generation of these metabolites is primarily mediated by CYP2A6, CYP2B6, and CYP2C9.[4] While CYP2C9 is the predominant enzyme in the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA, CYP2A6 is the most active catalyst in the 3-hydroxylation of VPA.[6][7] The formation of 3-OH-VPA is a significant pathway in the CYP-mediated metabolism of valproic acid.[8][9]

Genetic variations in the CYP2A6 gene can influence the metabolism of VPA and consequently affect plasma concentrations of the drug. For instance, individuals with the CYP2A64 allele, which leads to a deletion of the gene, have been shown to have higher plasma concentrations of VPA.[10] This highlights the importance of understanding the role of CYP2A6 in VPA metabolism for personalized medicine approaches.

Quantitative Data on CYP2A6-Mediated this compound Formation

Precise kinetic parameters for the formation of 3-OH-VPA by CYP2A6 are not extensively documented in publicly available literature. However, studies involving chemical inhibition provide quantitative insights into the contribution of this enzyme.

| Parameter | Enzyme | Substrate/Inhibitor | Value | Reference |

| Inhibition of 3-OH-VPA Formation | Human Liver Microsomes | Coumarin (B35378) (CYP2A6 inhibitor) | ~50% reduction | [7] |

| Inhibition Constant (KI) | CYP2A6 | Valproic Acid | 9150 µM | [11] |

| Inactivation Rate (kinact) | CYP2A6 | Valproic Acid | 0.048 min-1 | [11] |

Note: The KI and kinact values refer to the mechanism-based inhibition of CYP2A6-mediated coumarin 7-hydroxylation by valproic acid, indicating that VPA can act as an inhibitor of this enzyme.

Experimental Protocols

The investigation of CYP2A6's role in 3-OH-VPA formation typically involves in vitro studies using human liver microsomes or recombinant CYP enzymes.

In Vitro Incubation for VPA Metabolism

This protocol is designed to measure the formation of VPA metabolites in a controlled in vitro environment.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2A6

-

Valproic acid (sodium salt)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Ice-cold acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs or recombinant CYP2A6, potassium phosphate buffer, and MgCl2.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add valproic acid to the mixture to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Vortex the mixture and centrifuge to pellet the protein. Collect the supernatant for analysis.

Chemical Inhibition Assay

This assay is used to determine the contribution of a specific CYP enzyme to a metabolic pathway by using a selective inhibitor.

Procedure:

-

Follow the in vitro incubation protocol as described above.

-

Prior to the addition of valproic acid, add a known selective inhibitor of CYP2A6, such as coumarin (e.g., at a final concentration of 50 µM), to the incubation mixture.

-

A control incubation without the inhibitor should be run in parallel.

-

Compare the rate of 3-OH-VPA formation in the presence and absence of the inhibitor to determine the percentage of inhibition.

Analytical Quantification of 3-OH-VPA

The accurate quantification of 3-OH-VPA is critical for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

LC-MS/MS System:

-

Chromatographic Separation: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) with a modifier like formic acid is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 3-OH-VPA and the internal standard are monitored.

Visualizations

Metabolic Pathway

Caption: Metabolic conversion of Valproic Acid to this compound by CYP2A6.

Experimental Workflow for CYP2A6 Contribution

Caption: Workflow for determining the role of CYP2A6 in 3-OH-VPA formation.

Conclusion

CYP2A6 is a significant contributor to the oxidative metabolism of valproic acid, specifically catalyzing the formation of this compound. While this metabolic route is considered minor in the overall clearance of VPA, the involvement of CYP2A6 has important implications for drug-drug interactions and inter-individual variability in drug response due to genetic polymorphisms. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the role of CYP2A6 and other CYP enzymes in the metabolism of VPA and other xenobiotics. Further research to elucidate the precise kinetic parameters of CYP2A6-mediated 3-OH-VPA formation would be beneficial for refining pharmacokinetic models and enhancing the personalized therapeutic use of valproic acid.

References

- 1. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Metabolism of valproic acid by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of CYP3A5 in the Metabolism of Valproic Acid to 3-Hydroxyvalproic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic conversion of valproic acid (VPA) to its metabolite, 3-hydroxyvalproic acid (3-HVA), with a specific focus on the contribution of the cytochrome P450 enzyme, CYP3A5. While the CYP450 pathway constitutes a minor route for overall VPA metabolism—accounting for approximately 10% compared to the major pathways of glucuronidation (up to 50%) and mitochondrial β-oxidation (around 40%)—the formation of specific oxidative metabolites is of significant interest due to their potential toxicological implications.[1][2] This document synthesizes available data on the enzymes involved, the influence of genetic factors, and the experimental methodologies used to investigate this metabolic transformation.

Enzymatic Landscape of Valproic Acid 3-Hydroxylation

The formation of 3-HVA from VPA is a result of P-oxidation.[3][4] While multiple cytochrome P450 enzymes have been investigated for their role in VPA metabolism, current research indicates that CYP2A6 is a primary contributor to the 3-hydroxylation of VPA, responsible for as much as 50% of this specific metabolic reaction.[3][5][6] CYP3A5 is also recognized as one of the enzymes involved in this pathway, although its precise quantitative contribution relative to CYP2A6 has not been fully elucidated.[3][4]

Quantitative Data on VPA Metabolism

A thorough review of published literature reveals a notable absence of specific kinetic parameters (Km, Vmax, CLint) for the direct catalysis of 3-HVA from VPA by CYP3A5. Research has more extensively focused on the impact of genetic variations within the CYP3A5 gene on the overall plasma concentrations of VPA, rather than the kinetics of this single metabolic step.

The following table summarizes the known involvement of various CYP enzymes in the oxidative metabolism of VPA.

| Metabolite | Primary Contributing CYP Enzymes | Secondary Contributing CYP Enzymes |

| This compound (3-HVA) | CYP2A6[3][5][6] | CYP3A5[3][4] |

| 4-Hydroxyvalproic acid (4-OH-VPA) | CYP2C9, CYP2A6[5][6] | CYP2B6, CYP3A5[4] |

| 5-Hydroxyvalproic acid (5-OH-VPA) | CYP2C9, CYP2A6[5][6] | CYP2B6[4] |

| 4-ene-VPA | CYP2C9, CYP2A6[5][6] | CYP2B6 |

Impact of CYP3A5 Genetic Polymorphisms

The most studied polymorphism in the CYP3A5 gene is the CYP3A53 allele (rs776746), which leads to a splicing defect and a non-functional protein. Individuals carrying at least one functional CYP3A51 allele are considered "expressers," while those homozygous for the CYP3A5*3 allele are "non-expressers." This genetic variation has been shown to influence the pharmacokinetics of VPA.

Studies have demonstrated that individuals with the GG genotype (CYP3A53/3) have a lower concentration-to-dose ratio of VPA compared to those with the AG genotype (CYP3A51/3).[7] This suggests that functional CYP3A5 contributes to the overall clearance of VPA.

Table 2: Influence of CYP3A5*3 Polymorphism on Valproic Acid Pharmacokinetics

| Genotype | Number of Patients | VPA Dose (mg/day) | Plasma VPA Concentration (µg/mL) | Adjusted Concentration (AC) | Concentration-Dose Ratio |

| AG | 18 | 652.8 ± 231.8 | 74.3 ± 20.3 | 2.9 ± 1.3 | 0.13 ± 0.06 |

| GG | 45 | 838.9 ± 301.9 | 74.8 ± 22.8 | 2.1 ± 1.0 | 0.10 ± 0.04 |

Data adapted from a study in pediatric epilepsy patients. The Adjusted Concentration (AC) and Concentration-Dose Ratio were significantly lower in the GG group, indicating higher metabolic activity in individuals with at least one functional CYP3A5 allele.

Experimental Protocols

While specific kinetic studies on CYP3A5-mediated 3-HVA formation are not detailed in the literature, a general methodology can be outlined based on standard in vitro drug metabolism assays.

In Vitro Metabolism of VPA using Recombinant Human CYP Enzymes

This protocol describes a general procedure to assess the formation of 3-HVA from VPA using a specific recombinant CYP enzyme, such as CYP3A5.

Materials:

-

Recombinant human CYP3A5 enzyme (e.g., in Baculosomes)

-

Valproic acid (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound analytical standard

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of VPA and the NADPH regenerating system in the appropriate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP3A5 enzyme. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add VPA to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of VPA should cover a range suitable for kinetic analysis (e.g., 1-500 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Quantify the amount of 3-HVA formed using a validated LC-MS/MS method.[8][9][10][11]

Analytical Method: LC-MS/MS for 3-HVA Quantification

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Zorbax SB-C8, 2.1x100 mm, 3.5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297) with formic acid.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 10 µL.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor for the specific parent-to-daughter ion transition for 3-HVA.

Visualizations

VPA Metabolic Pathways

Caption: Major metabolic pathways of Valproic Acid.

Experimental Workflow for In Vitro VPA Metabolism

Caption: In vitro workflow for VPA metabolism by CYP3A5.

Influence of CYP3A5*3 Polymorphism on VPA Metabolism

Caption: Logical flow of CYP3A5 genotype effect on VPA levels.

Conclusion

CYP3A5 is a contributing enzyme in the metabolic conversion of valproic acid to this compound. However, it is not the sole or likely even the primary enzyme responsible for this reaction, with CYP2A6 playing a more significant role. The genetic polymorphism CYP3A5*3 influences overall VPA plasma concentrations, providing indirect evidence of CYP3A5's role in VPA clearance. A significant gap in the current literature is the absence of specific enzyme kinetic data for the formation of 3-HVA by CYP3A5. Future research focusing on the reaction phenotyping and kinetic analysis of VPA's 3-hydroxylation by individual CYP isoforms is warranted to fully delineate the contribution of CYP3A5 to this metabolic pathway and its toxicological significance.

References

- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Hydroxyvalproic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood-stabilizing drug.[1] Understanding the chemical and physical properties of 3-OH-VPA is crucial for comprehending the metabolism, pharmacokinetics, and potential toxicological effects of its parent drug, valproic acid. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and relevant metabolic pathway information to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, systematically named 3-hydroxy-2-propylpentanoic acid, is a hydroxy fatty acid derivative.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2-propylpentanoic acid | [3][4] |

| Synonyms | This compound, 3-OH-VPA, 2-Propyl-3-hydroxypentanoic acid, 3-Hydroxy-valproic acid | [1][5][6] |

| CAS Number | 58888-84-9 | [1][6] |

| Molecular Formula | C8H16O3 | [1][6][7] |

| Molecular Weight | 160.21 g/mol | [6][7][8] |

| Appearance | Predicted: Thick yellow oil | [2] |

| Boiling Point (Predicted) | 280.7 ± 23.0 °C at 760 mmHg | [6] |

| pKa (Predicted) | 4.43 ± 0.40 | [6] |

| Solubility (Predicted) | Slightly soluble in chloroform (B151607) and methanol (B129727). | [6] |

Metabolic Pathway

This compound is a product of the oxidative metabolism of valproic acid in the liver. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes.

The key enzyme responsible for the 3-hydroxylation of valproic acid is CYP2A6 . To a lesser extent, CYP3A5 may also contribute to its formation. This metabolic process is a minor route compared to the major pathways of glucuronidation and beta-oxidation of valproic acid.

Below is a diagram illustrating the metabolic conversion of valproic acid to this compound.

Caption: Metabolic pathway of valproic acid to this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published, this section outlines general methodologies for its enzymatic generation and analytical determination based on available literature for valproic acid and its metabolites.

Enzymatic Synthesis of this compound (In Vitro)

This protocol describes the generation of this compound from valproic acid using human liver microsomes, which contain the necessary CYP enzymes.

Materials:

-

Valproic acid sodium salt

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (ice-cold)

-

Internal standard (e.g., a structurally similar but isotopically labeled compound)

-

Centrifuge

-

Incubator

Procedure:

-

Prepare a stock solution of valproic acid in the potassium phosphate buffer.

-

In a microcentrifuge tube, combine the human liver microsomes, the NADPH regenerating system, and the potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the valproic acid stock solution to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.

-

Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Workflow Diagram:

Caption: Workflow for the in vitro enzymatic synthesis of 3-OH-VPA.

Analytical Method: Quantification by LC-MS/MS

A sensitive and specific method for the quantification of this compound in biological matrices, such as plasma or the supernatant from an in vitro reaction, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (General Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (General Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. The exact m/z values would need to be determined by infusion of a standard solution.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation from Plasma:

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

Caption: Workflow for the quantification of 3-OH-VPA in plasma by LC-MS/MS.

Spectral Data

Mass Spectrometry (MS)

-

Predicted Monoisotopic Mass: 160.10994 Da.

-

Expected Fragmentation: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 159.1 would be expected. Fragmentation of this precursor ion could involve the loss of water (H₂O) and carbon dioxide (CO₂). In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 161.1 might be observed, with fragmentation likely involving the loss of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Predicted): The proton NMR spectrum would be expected to show signals corresponding to the two propyl chains and the protons on the carbon atoms bearing the hydroxyl and carboxylic acid groups. The chemical shifts would be influenced by the electronegativity of the oxygen atoms.

-

¹³C-NMR (Predicted): The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy

-

Expected Absorptions: The IR spectrum would be characterized by a broad absorption band in the region of 3500-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid and the alcohol. A strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid group. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, a key metabolite of valproic acid. While experimentally determined data for some physical properties and detailed spectral analyses are limited, the provided information on its metabolic formation and general analytical methodologies offers a solid foundation for researchers and professionals in the field of drug development and metabolism. Further research is warranted to fully characterize the physicochemical and toxicological profile of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H16O3 | CID 134459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-HYDROXY-VALPROIC ACID [drugfuture.com]

- 5. 2-PROPYL-3-HYDROXYPENTANOIC ACID | 58888-84-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Hydroxy Valproic Acid - CAS - 58888-84-9 | Axios Research [axios-research.com]

- 8. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C8H16O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxyvalproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalproic acid (3-OH-VPA), a major metabolite of the widely prescribed anticonvulsant and mood stabilizer Valproic Acid (VPA), has garnered significant attention for its potential contributions to both the therapeutic and toxic effects of the parent drug.[1][2] As a hydroxy fatty acid, 3-OH-VPA is formed through the oxidative metabolism of VPA in the liver.[2][3][4] Understanding the precise mechanism of action of this metabolite is crucial for optimizing VPA therapy, mitigating its adverse effects, particularly hepatotoxicity, and exploring the therapeutic potential of VPA derivatives.[2][5] This guide provides a comprehensive overview of the current understanding of 3-OH-VPA's mechanism of action, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Metabolic Formation of this compound

Valproic acid undergoes extensive metabolism in the liver via three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[6][7][8] this compound is a product of the CYP-mediated oxidation pathway.[2][6]

The formation of 3-OH-VPA is primarily catalyzed by the CYP2A6 isoenzyme, with studies showing that this enzyme contributes to approximately 50% of VPA 3-hydroxylation.[6][8] The use of coumarin, a potent inhibitor of CYP2A6, has been shown to significantly reduce the formation of 3-OH-VPA in human liver microsomes.[2][6] The CYP3A5 isoenzyme has also been implicated in this metabolic step.[2]

Caption: Metabolic conversion of Valproic Acid to this compound.

Core Mechanisms of Action

The precise mechanisms of 3-OH-VPA are intrinsically linked to those of its parent compound, VPA. VPA exerts its effects through a multifaceted approach, targeting several key cellular systems.[9][10][11] While some metabolites may possess greater therapeutic activity than VPA itself, 3-OH-VPA is often associated with the drug's toxic effects, particularly hepatotoxicity.[2][6]

Modulation of GABAergic Neurotransmission

A primary mechanism of VPA is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[10][12][13] This is achieved through several actions:

-

Inhibition of GABA Degradation: VPA and its active metabolites inhibit GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH), enzymes responsible for the breakdown of GABA.[2][9][13] This leads to increased GABA concentrations in the synaptic cleft.[9][10]

-

Increased GABA Synthesis: Some studies suggest VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[9][12]

-

Action on GABA Receptors: VPA may have a direct or indirect effect on postsynaptic GABA-A receptors, enhancing the inhibitory response.[9][14] In vivo studies have shown that acute VPA exposure leads to a positive allosteric change in GABA-A receptors.[15]

While the specific contribution of 3-OH-VPA to GABAergic modulation is not fully elucidated, it is plausible that as an active metabolite, it contributes to the overall effect on the GABA system.

Caption: Enhancement of GABAergic neurotransmission by VPA and its metabolites.

Histone Deacetylase (HDAC) Inhibition

VPA is a well-established inhibitor of histone deacetylases (HDACs), particularly class I HDACs (HDAC1, 2, 3) and some class IIa HDACs.[16][17][18] HDAC inhibition leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of numerous genes.[16][19] This mechanism is thought to underlie VPA's neuroprotective, mood-stabilizing, and potential anticancer effects.[18][20][21]

-

Neuroprotection: HDAC inhibition by VPA upregulates the expression of neuroprotective proteins like heat shock protein 70 (HSP70) and Brain-Derived Neurotrophic Factor (BDNF).[2][20]

-

Gene Regulation: VPA-induced histone hyperacetylation can activate or repress genes involved in cell survival, differentiation, and apoptosis.[16][22] For example, it can upregulate FGF21 gene expression in glia by inhibiting HDAC2 and HDAC3.[22]

The role of 3-OH-VPA in HDAC inhibition is an active area of research. As a structural analogue of VPA, it may share this property, potentially contributing to the overall gene regulatory effects of the drug.

Induction of Oxidative Stress

A significant aspect of 3-OH-VPA's mechanism, particularly concerning its toxicity, is the induction of oxidative stress.[5] VPA and its metabolites have been shown to disrupt the balance between oxidant and anti-oxidant systems.[5][23]

-

Increased Reactive Oxygen Species (ROS): VPA treatment can lead to an increase in ROS, such as hydrogen peroxide (H₂O₂), causing cellular damage.[23]

-

Depletion of Antioxidants: Studies in rodent models show that VPA administration is associated with a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[24]

This induction of oxidative stress is a proposed mechanism for VPA-induced hepatotoxicity.[5] While VPA itself contributes to this effect, certain unsaturated metabolites are considered even more potent inducers of oxidative stress.[25]

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of VPA and its metabolites from various in vitro and in vivo studies.

Table 1: Effects of VPA and Metabolites on In Vitro Cellular Endpoints

| Compound | Assay | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Valproic Acid | Cell Viability (WST-1) | Rat Hepatocytes | 1.1 ± 0.4 mM (EC₅₀) | Decrease in viability | [25] |

| Valproic Acid | Necrosis (LDH) | Rat Hepatocytes | 12.2 ± 1.4 mM (EC₅₀) | Increase in necrosis | [25] |

| Valproic Acid | Oxidative Stress (DCF) | Rat Hepatocytes | 12.3 ± 1.9 mM (EC₅₀) | Increase in oxidative stress | [25] |

| 2,4-diene-VPA | Cell Viability (WST-1) | Rat Hepatocytes | --- | 3-fold more potent than VPA | [25] |

| 2,4-diene-VPA | Necrosis (LDH) | Rat Hepatocytes | --- | 6-fold more potent than VPA | [25] |

| 2,4-diene-VPA | Oxidative Stress (DCF) | Rat Hepatocytes | --- | 10-fold more potent than VPA | [25] |

| Valproic Acid | Endothelial Cell Proliferation | HUVEC | 1 mM | 51 ± 5% inhibition | [26] |

| Valproic Acid | Endothelial Cell Migration | HUVEC | 1 mM | 86 ± 11% inhibition | [26] |

| Valproic Acid | Endothelial Tube Formation | HUVEC | 1 mM | 82 ± 3% inhibition | [26] |

| Valproic Acid | Histone H3/H4 Acetylation | F9 Cells | 1 mM | Significant increase |[16] |

EC₅₀: Half-maximal effective concentration; HUVEC: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of findings. Below are representative protocols for key experiments cited in the literature.

Protocol: Assessment of Oxidative Stress in Cultured Hepatocytes

This protocol is based on methodologies used to assess the toxic effects of VPA and its metabolites.[25]

-

Cell Culture: Sandwich-cultured rat hepatocytes are prepared and maintained in appropriate culture media.

-

Compound Treatment: Hepatocytes are treated with varying concentrations of VPA, 3-OH-VPA, or other metabolites for a specified duration (e.g., 24 hours). A vehicle-treated group serves as the control.

-

Oxidative Stress Measurement (DCF Assay):

-

Following treatment, cells are washed with a buffered saline solution.

-

A solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is added to the cells and incubated in the dark. H₂DCF-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

After incubation, the fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation, ~530 nm emission).

-

The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

-

Data Analysis: The fluorescence readings from treated cells are normalized to the vehicle control to determine the fold-increase in oxidative stress. Concentration-response curves are generated to calculate EC₅₀ values.

Caption: Workflow for measuring oxidative stress in vitro.

Protocol: In Vitro HDAC Activity Assay

This protocol is based on methods used to demonstrate VPA's inhibition of HDAC activity.[16]

-

Preparation of Nuclear Extracts: Nuclear extracts are prepared from cultured cells (e.g., HEK293T cells) to serve as a source of HDAC enzymes.

-

Immunoprecipitation (Optional): To assess effects on specific HDAC complexes, antibodies against proteins like HDAC2 or mSin3 can be used to immunoprecipitate these complexes from the nuclear extracts.

-

HDAC Reaction:

-

The immunoprecipitated complexes or total nuclear extract are incubated in an HDAC assay buffer.

-

A substrate of radiolabeled acetylated histones (e.g., [³H]acetate-labeled) is added.

-

The reaction is performed in the presence of various concentrations of VPA, 3-OH-VPA, or other known HDAC inhibitors (e.g., Trichostatin A) and a vehicle control.

-

-

Quantification of Deacetylation:

-

After incubation, the reaction is stopped by adding acid (e.g., HCl).

-

The released [³H]acetate is extracted with an organic solvent (e.g., ethyl acetate).

-

The radioactivity in the organic phase is measured using a scintillation counter. The amount of released [³H]acetate is inversely proportional to HDAC inhibition.

-

-

Data Analysis: The radioactivity counts are used to calculate the percentage of HDAC activity relative to the vehicle control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Conclusion

This compound is a key metabolite in the complex pharmacology of Valproic Acid. Its mechanism of action is multifaceted and appears to contribute to the broad spectrum of VPA's effects. While it likely shares some of the therapeutic mechanisms of its parent compound, such as the modulation of GABAergic pathways and potential inhibition of HDACs, it is more clearly implicated in the drug's toxicity profile. The induction of oxidative stress by 3-OH-VPA and other unsaturated metabolites is a critical factor in VPA-associated hepatotoxicity.[2][5][25]

Further research is necessary to fully delineate the specific molecular targets of 3-OH-VPA and to quantify its contribution to the overall clinical profile of Valproic Acid. A deeper understanding of its actions will enable the development of safer VPA analogues and more effective therapeutic strategies for the treatment of epilepsy, bipolar disorder, and other neurological conditions.[27]

References

- 1. Accumulation and washout kinetics of valproic acid and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H16O3 | CID 134459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0013899) [hmdb.ca]

- 5. Oxidative stress as a mechanism of valproic acid-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. GABA and valproate modulate trigeminovascular nociceptive transmission in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute in vivo effect of valproic acid on the GABAergic system in rat brain: A [11C]Ro15-4513 microPET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Valproic Acid, a Drug with Multiple Molecular Targets Related to Its Potential Neuroprotective Action [file.scirp.org]

- 20. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Valproic Acid and Other HDAC Inhibitors Upregulate FGF21 Gene Expression and Promote Process Elongation in Glia by Inhibiting HDAC2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Valproic acid-induced oxidative stress: Systematic review, meta-analysis and network pharmacology highlights disruption in antioxidant pathways in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Valproic acid inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-Hydroxyvalproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer. While VPA exerts its therapeutic effects through various mechanisms, its metabolism gives rise to a number of compounds, including 3-OH-VPA. This metabolite has garnered attention due to its own pharmacological activities, which include both anticonvulsant properties and, more notably, a considerable toxicological profile, particularly concerning hepatotoxicity. Understanding the complete pharmacological profile of 3-OH-VPA is crucial for optimizing VPA therapy and for the development of safer analogs. This technical guide provides a comprehensive overview of the pharmacological and toxicological aspects of 3-OH-VPA, supported by experimental data and methodologies.

Pharmacological and Toxicological Properties

Anticonvulsant Activity

3-OH-VPA has demonstrated anticonvulsant properties, although it is generally less potent than its parent compound, valproic acid.[1] The anticonvulsant effects have been evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice.

Hepatotoxicity

The most significant concern associated with 3-OH-VPA is its potential for hepatotoxicity.[2] This adverse effect is a known risk with VPA therapy, and its metabolites are thought to play a crucial role. The hepatotoxic mechanisms of VPA and its metabolites are complex and are believed to involve mitochondrial dysfunction and oxidative stress.[3][4][5][6][7][8][9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anticonvulsant activity and toxicity of this compound.

| Compound | Test Model | Animal Model | ED50 | Reference |

| This compound | Pentylenetetrazol (PTZ) seizure test | Mice | Significant anticonvulsant activity (specific ED50 not reported) | [2] |

| Valproic acid | Maximal Electroshock Seizure (MES) | Mice | 196 mg/kg | [6] |

| Valproic acid | Maximal Electroshock Seizure (MES) | Mice | 0.70 mmol/kg | [11] |

| Compound | Toxicity Endpoint | In Vitro Model | IC50 | Reference |

| This compound | Hepatotoxicity | Not specified | Not reported | [2] |

Mechanism of Action

The precise molecular mechanisms of 3-OH-VPA are not as extensively characterized as those of VPA. However, it is understood to contribute to the overall pharmacological and toxicological profile of VPA therapy.

Metabolism of Valproic Acid to this compound

3-OH-VPA is formed from valproic acid primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP2A6 has been identified as a key enzyme in the 3-hydroxylation of VPA.[12][13][14][15]

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valproic Acid-Induced Liver Injury: A Case-Control Study from a Prospective Pharmacovigilance Program in a Tertiary Hospital | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. seragpsych.com [seragpsych.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]

- 12. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

3-Hydroxyvalproic Acid: A Key Metabolite in Valproic Acid Biotransformation and its Clinical Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched short-chain fatty acid, is a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its therapeutic efficacy is well-established; however, its complex metabolism and the pharmacological activity of its metabolites are areas of ongoing research, particularly in the context of drug efficacy and toxicity. One of the significant metabolites of VPA is 3-Hydroxyvalproic acid (3-OH-VPA), a product of both mitochondrial β-oxidation and cytochrome P450 (CYP) mediated oxidation.[3][4] This technical guide provides a comprehensive overview of 3-OH-VPA, focusing on its biochemical formation, quantitative analysis, and clinical relevance. The information presented herein is intended to serve as a valuable resource for professionals involved in drug development and metabolic research.

Biochemical Pathways of this compound Formation

The biotransformation of valproic acid is extensive, with over 95% of the drug being eliminated through hepatic metabolism.[5] Three primary pathways are responsible for VPA metabolism: glucuronidation, mitochondrial β-oxidation, and CYP-mediated oxidation.[2] this compound is formed through the latter two pathways.

1. Mitochondrial β-Oxidation Pathway: This is a major route for VPA metabolism, accounting for approximately 40% of the dose.[2] Analogous to the catabolism of endogenous fatty acids, VPA is activated to its coenzyme A (CoA) thioester, valproyl-CoA. Subsequently, a series of enzymatic reactions, including dehydrogenation, hydration, and oxidation, occur. 3-OH-VPA is an intermediate in this pathway.

2. Cytochrome P450 (CYP) Mediated Oxidation: This pathway, considered a minor route for overall VPA metabolism (approximately 10%), also contributes to the formation of 3-OH-VPA.[2] The primary CYP isoenzyme involved in the 3-hydroxylation of VPA is CYP2A6.[2][4] To a lesser extent, CYP3A5 has also been implicated in this metabolic step.[4]

The clinical significance of 3-OH-VPA is primarily linked to its potential role in VPA-induced hepatotoxicity.[4] Understanding the quantitative contribution of each pathway to its formation is crucial for predicting and mitigating this adverse drug reaction.

Data Presentation: Quantitative Analysis of this compound

The quantification of 3-OH-VPA in biological matrices is essential for pharmacokinetic studies and for investigating its role in VPA's therapeutic and toxic effects. The following tables summarize available quantitative data.

| Parameter | Biological Matrix | Value | Analytical Method | Reference |

| Urinary Excretion | Urine | 0.6 - 1.5% of VPA dose | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |

| Metabolite Profile | Plasma | Major metabolite of β-oxidation pathway | Gas Chromatography (GC) | [6] |

| Parameter | Value | Reference |

| Linear Range | 51.50 - 1030.00 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 51.5 ng/mL | [8] |

| Intra-day Precision (%RSD) | < 15.0% | [8] |

| Inter-day Precision (%RSD) | < 15.0% | [8] |

| Intra-day Accuracy | < 15.0% | [8] |

| Inter-day Accuracy | < 15.0% | [8] |

Experimental Protocols

Accurate and precise quantification of 3-OH-VPA requires robust analytical methodologies. Below are detailed protocols for its determination in biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of VPA and its major metabolites.[7][8]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of 3-OH-VPA).

-

Perform solid-phase extraction using a C8 SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: ZORBAX SB-C₈ (3.5 μm, 2.1×100 mm) or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-OH-VPA and the internal standard.

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

4. Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of 3-OH-VPA into drug-free plasma.

-

Process these samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of 3-OH-VPA in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol is based on established methods for the analysis of VPA and its metabolites in urine.[3]

1. Sample Preparation (Hydrolysis and Derivatization):

-

To a specific volume of urine, add an internal standard.

-

Perform enzymatic or alkaline hydrolysis to cleave any glucuronide conjugates of 3-OH-VPA.

-

Acidify the sample and extract the metabolites with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic extract to dryness.

-

Derivatize the dried residue to increase the volatility of 3-OH-VPA for GC analysis. A common derivatizing agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. Gas Chromatography (GC) Conditions:

-

Column: A capillary column suitable for drug analysis (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure separation of all metabolites.

-

Injection Mode: Splitless injection.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3-OH-VPA and the internal standard.

4. Calibration and Quantification:

-

Follow a similar procedure for calibration and quantification as described in the LC-MS/MS protocol, using drug-free urine as the matrix for standards and quality controls.

Mandatory Visualizations

Biochemical Pathway of Valproic Acid Metabolism

Caption: Metabolic pathways of Valproic Acid (VPA).

Experimental Workflow for 3-OH-VPA Quantification

Caption: General workflow for 3-OH-VPA analysis.

Valproic Acid's Effect on GABA Signaling Pathway

Caption: VPA's modulation of the GABAergic pathway.

Valproic Acid as a Histone Deacetylase (HDAC) Inhibitor

Caption: Mechanism of VPA as an HDAC inhibitor.

References

- 1. Steady-state kinetics of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]